
2,2-Dichloro-3,3-dimethylaziridin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-3,3-dimethylaziridin-1-ol is an organic compound with the molecular formula C4H7Cl2NO. This compound is a member of the aziridine family, characterized by a three-membered ring containing nitrogen. The presence of two chlorine atoms and a hydroxyl group makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,3-dimethylaziridin-1-ol typically involves the reaction of 2,2-dichloro-3,3-dimethylaziridine with a hydroxylating agent
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
化学反応の分析
Types of Reactions
2,2-Dichloro-3,3-dimethylaziridin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aziridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2,2-Dichloro-3,3-dimethylaziridin-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,2-Dichloro-3,3-dimethylaziridin-1-ol exerts its effects involves the interaction with various molecular targets. The chlorine atoms and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2,2-Dichloro-1,3-dimethylimidazolidinium chloride: Another chlorinated aziridine derivative with similar reactivity.
2,2-Dichloro-1-hydroxy-3,3-dimethylaziridine: A closely related compound with a similar structure.
Uniqueness
2,2-Dichloro-3,3-dimethylaziridin-1-ol is unique due to its specific combination of chlorine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications.
特性
CAS番号 |
447426-64-4 |
|---|---|
分子式 |
C4H7Cl2NO |
分子量 |
156.01 g/mol |
IUPAC名 |
2,2-dichloro-1-hydroxy-3,3-dimethylaziridine |
InChI |
InChI=1S/C4H7Cl2NO/c1-3(2)4(5,6)7(3)8/h8H,1-2H3 |
InChIキー |
MRNSQTLANKSLRE-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N1O)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


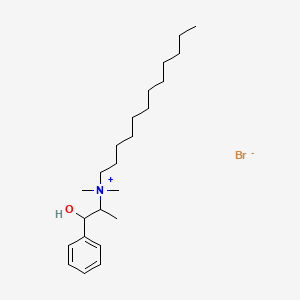
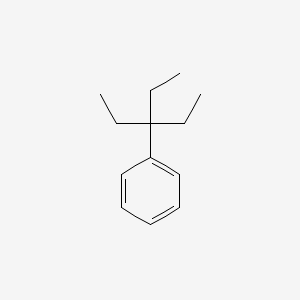
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
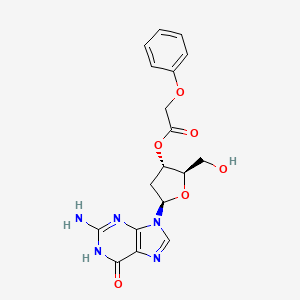
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)

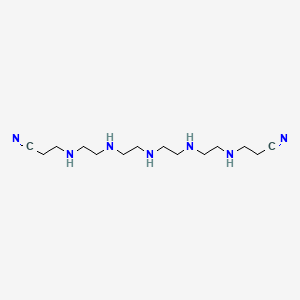
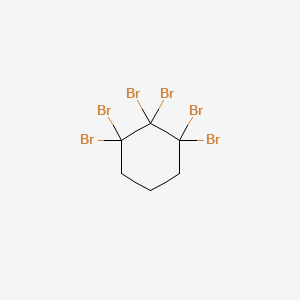
![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
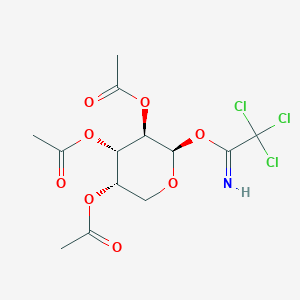
![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)
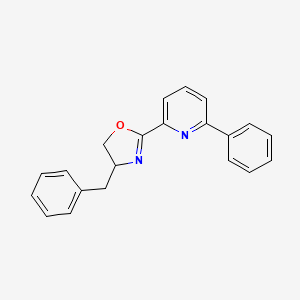
![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)

